5-cyclopropyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-cyclopropyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide” is a complex organic molecule . It is offered by Benchchem for scientific research.
Synthesis Analysis
The synthesis of similar compounds involves the use of NH-pyrazole carbonic acids as a key intermediate . The introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is possible .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a cyclopropyl group, a tetrahydropyrazolo[1,5-a]pyridin-3-yl group, and an isoxazole-3-carboxamide group .Wissenschaftliche Forschungsanwendungen
Synthesis and Antiallergic Activity
The compound has been investigated for its potential in the synthesis of antiallergic agents. A study found that similar compounds exhibit significant antiallergic activity, highlighting the importance of substituents in enhancing activity. Notably, compounds with certain alkyl groups were more potent than their unsubstituted counterparts, with some derivatives outperforming standard treatments like disodium cromoglycate. These findings suggest a promising avenue for the development of novel antiallergic drugs (Nohara et al., 1985).
Heterocyclization Reactions
Research on heterocyclization reactions involving derivatives of similar compounds has shown that various directions are possible, leading to the synthesis of pyrazolopyrimidines and pyrazolopyridines. These reactions provide valuable insights into the synthesis of complex heterocyclic compounds, which are of significant interest in medicinal chemistry (Rudenko et al., 2011).
Anticancer and Anti-inflammatory Agents
Another area of research has focused on the synthesis and evaluation of pyrazolopyrimidines derivatives as anticancer and anti-inflammatory agents. A novel series of these compounds demonstrated potent cytotoxic activity against cancer cell lines, suggesting their potential as therapeutic agents. Additionally, some derivatives showed significant 5-lipoxygenase inhibition, further underscoring their anti-inflammatory properties (Rahmouni et al., 2016).
Carbo[3+3] Cyclocondensation Reactions
The carbo[3+3] cyclocondensation reactions of similar compounds have been studied, leading to the synthesis of tetrahydropyrazoloquinazolines and tetrahydropyrazoloquinolines. This methodology offers a new approach to synthesizing these complex heterocycles, which could have applications in developing new pharmaceuticals (Orlov & Sidorenko, 2012).
Wirkmechanismus
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the HBV, making it an attractive target for potential anti-HBV therapeutic agents .
Mode of Action
This compound acts as a core protein allosteric modulator (CpAM) . It effectively inhibits a broad range of nucleos(t)ide-resistant HBV variants . The compound interacts with the HBV core protein, leading to changes that inhibit the virus’s ability to replicate .
Biochemical Pathways
The compound affects the biochemical pathways involved in the replication of the HBV. By modulating the conformation of the HBV core protein, it disrupts the normal functioning of the virus, thereby inhibiting its replication .
Result of Action
The result of the compound’s action is the effective inhibition of HBV replication. This is evidenced by the reduction in HBV DNA viral load observed in the HBV AAV mouse model .
Eigenschaften
IUPAC Name |
5-cyclopropyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-15(12-7-14(21-18-12)10-4-5-10)16-8-11-9-17-19-6-2-1-3-13(11)19/h7,9-10H,1-6,8H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCJOQVVEBMJCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C3=NOC(=C3)C4CC4)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.